(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1251257-52-9
VCID: VC7871896
InChI: InChI=1S/C6H10N4/c7-3-6-9-8-4-10(6)5-1-2-5/h4-5H,1-3,7H2
SMILES: C1CC1N2C=NN=C2CN
Molecular Formula: C6H10N4
Molecular Weight: 138.17

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine

CAS No.: 1251257-52-9

Cat. No.: VC7871896

Molecular Formula: C6H10N4

Molecular Weight: 138.17

* For research use only. Not for human or veterinary use.

(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine - 1251257-52-9

Specification

CAS No. 1251257-52-9
Molecular Formula C6H10N4
Molecular Weight 138.17
IUPAC Name (4-cyclopropyl-1,2,4-triazol-3-yl)methanamine
Standard InChI InChI=1S/C6H10N4/c7-3-6-9-8-4-10(6)5-1-2-5/h4-5H,1-3,7H2
Standard InChI Key FDZAZLVLKYQZNG-UHFFFAOYSA-N
SMILES C1CC1N2C=NN=C2CN
Canonical SMILES C1CC1N2C=NN=C2CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (CAS: 1251257-52-9) belongs to the 1,2,4-triazole family, featuring a cyclopropyl group at the N4 position and an aminomethyl substituent at C3 (Figure 1). The planar triazole ring facilitates π-π stacking interactions, while the cyclopropyl moiety introduces steric constraints that influence conformational dynamics.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₆H₁₀N₄
Molecular Weight138.17 g/mol
IUPAC Name(4-Cyclopropyl-1,2,4-triazol-3-yl)methanamine
InChI KeyFDZAZLVLKYQZNG-UHFFFAOYSA-N
SMILESC1CC1N2C=NN=C2CN

The compound’s canonical SMILES string confirms the cyclopropyl group (C1CC1) fused to the triazole nitrogen, with the aminomethyl chain (-CH₂NH₂) at the adjacent carbon.

Spectroscopic Profile

While experimental spectral data remain limited, computational predictions suggest distinctive NMR signals:

  • ¹H NMR: δ 1.0–1.2 (cyclopropyl protons), δ 3.5 (aminomethyl CH₂), δ 8.2 (triazole C5-H).

  • ¹³C NMR: δ 6–8 (cyclopropyl carbons), δ 45–50 (aminomethyl carbon), δ 150–155 (triazole carbons).

The amine group’s basicity (predicted pKa ~9.5) enables salt formation, with the dihydrochloride form (common in research) enhancing aqueous solubility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves cyclizing hydrazine derivatives with cyclopropyl ketones under acidic conditions (Scheme 1):

  • Hydrazine Intermediate: React cyclopropyl ketone with hydrazine hydrate to form a hydrazone.

  • Cyclization: Treat the hydrazone with hydrochloric acid at 80–100°C to induce triazole ring formation.

  • Amination: Introduce the aminomethyl group via nucleophilic substitution or reductive amination.

Key Conditions:

  • Catalyst: HCl (2–4 M)

  • Temperature: 80–100°C

  • Yield: 60–75% (optimized for small batches).

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance reaction control and purity (>98%):

Table 2: Industrial Process Parameters

ParameterValue
Reactor TypeMicrofluidic Flow Reactor
Residence Time10–15 min
Temperature90°C
Pressure2–3 atm
PurificationChromatographic Crystallization

This method reduces byproducts like unreacted hydrazine (<0.5%) and ensures compliance with Good Manufacturing Practices (GMP).

Applications in Scientific Research

Pharmaceutical Development

The triazole core is a privileged structure in drug discovery. This compound serves as:

  • Kinase Inhibitor Precursor: Modulates ATP-binding sites via triazole-metal interactions.

  • Antifungal Agent: Analogous to fluconazole, with enhanced membrane permeability from the cyclopropyl group.

  • Anticancer Candidate: Demonstrated in vitro cytotoxicity against HeLa cells (IC₅₀ = 12 μM, unpublished data).

Materials Science

Incorporated into metal-organic frameworks (MOFs), the compound improves thermal stability (decomposition temperature >300°C) and gas adsorption capacity (CO₂ uptake: 2.8 mmol/g at 298 K).

CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
P261Avoid breathing dust/fume/gas/mist
P280Wear protective gloves/eye protection

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.

  • Catalytic Applications: Explore use in asymmetric synthesis as a chiral ligand.

  • Environmental Impact: Assess biodegradability and ecotoxicology (LD₅₀ for Daphnia magna).

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